trans-4-[({2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that features a chromen-2-one moiety, a benzyl group, and a cyclohexane carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 7-hydroxy-4-methylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. This intermediate is then reacted with 2-bromo-N-(cyclohexylcarbonyl)propanamide under basic conditions to yield the final product .
Industrial Production Methods
the principles of green chemistry, such as using environmentally friendly solvents and catalysts, can be applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-({2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-2-one moiety can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
4-({2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery.
Medicine: Its structural features make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-({2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chromen-2-one and benzyl moieties. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(((3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)METHYL)BENZOIC ACID: This compound shares the chromen-2-one and benzyl moieties but differs in the carboxylic acid group attached to a benzene ring instead of a cyclohexane ring.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar in having the chromen-2-one moiety but with different substituents.
Uniqueness
The uniqueness of 4-({2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the chromen-2-one and cyclohexane carboxylic acid groups makes it distinct from other similar compounds .
Properties
Molecular Formula |
C29H33NO6 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
4-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C29H33NO6/c1-17-23-13-14-25(18(2)26(23)36-29(34)24(17)15-20-7-5-4-6-8-20)35-19(3)27(31)30-16-21-9-11-22(12-10-21)28(32)33/h4-8,13-14,19,21-22H,9-12,15-16H2,1-3H3,(H,30,31)(H,32,33) |
InChI Key |
IDPOBLGKQBGXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC3CCC(CC3)C(=O)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.